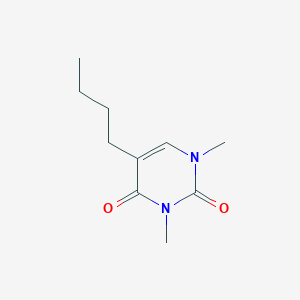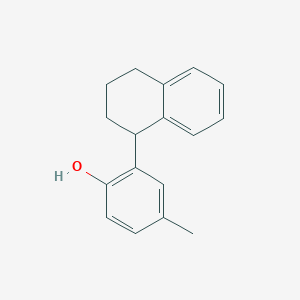
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound characterized by a phenolic structure with a methyl group and a tetrahydronaphthalenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the alkylation of phenol with 4-methyl-1,2,3,4-tetrahydronaphthalene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with cell membranes and proteins, potentially modulating their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)propanoic acid: Similar structure but with a propanoic acid group.
1,2,3,4-Tetrahydronaphthalene: Lacks the phenolic group but shares the tetrahydronaphthalenyl structure.
4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a tetrahydronaphthalenyl group.
Uniqueness
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both a phenolic group and a tetrahydronaphthalenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80355-66-4 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C17H18O/c1-12-9-10-17(18)16(11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-3,5,7,9-11,15,18H,4,6,8H2,1H3 |
Clé InChI |
GNLSZFIMBMIBSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2CCCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


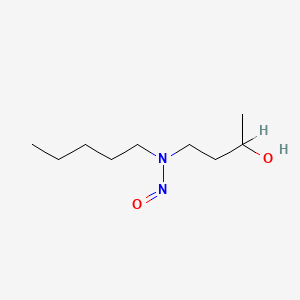
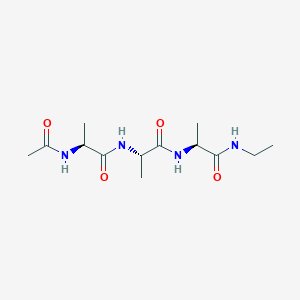
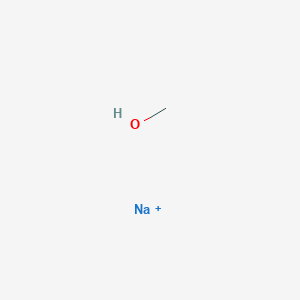
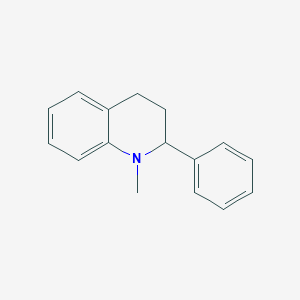

![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
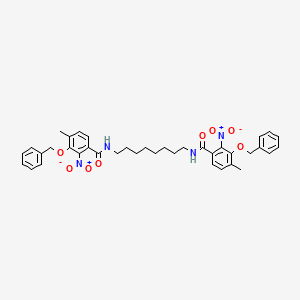
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)



![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
